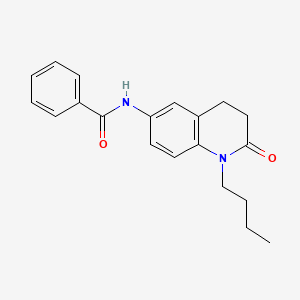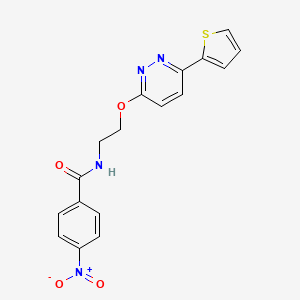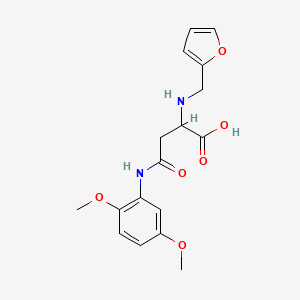
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound . The molecular formula is C19H26N2O and the molecular weight is 298.43 .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16 (8-9-19 (17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is 298.43 .Applications De Recherche Scientifique
Synthesis and Evaluation for Antipsychotic Agents
Research includes the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, as potential antipsychotic agents. These compounds have been assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo activities in antagonizing the apomorphine-induced climbing response in mice, indicating their potential utility in antipsychotic drug development (Norman et al., 1996).
Development of Fluorescent Chemosensors
Another application involves the development of fluorescent chemosensors for detecting ions in biological environments. For instance, a study described the preparation and characterization of a selective fluorescent chemosensor for cobalt(II) ions, utilizing a structural framework that may share similarities with the compound of interest. This sensor demonstrated high sensitivity and selectivity towards Co2+ ions, indicating its utility in trace-level detection and live cell imaging, showcasing the compound's potential in environmental monitoring and biological research (Liu et al., 2019).
Sigma-2 Receptor Imaging for Tumor Diagnosis
Compounds with structural similarities have been evaluated as high-affinity σ2 receptor ligands, providing leads for tumor diagnosis and the development of PET radiotracers. For example, research on arylamides hybrids demonstrated their potential in σ(2) receptor imaging for solid tumors, which could significantly impact the diagnosis and therapeutic monitoring of cancer (Abate et al., 2011).
Antifungal Activity
Some derivatives structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and tested for their potential antifungal activities, highlighting their importance in developing new antifungal agents and contributing to agricultural and medical mycology research (Coates et al., 1957).
Mécanisme D'action
Target of Action
It is related to cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic AMP, a molecule that plays a crucial role in various cellular processes.
Mode of Action
As a PDE3A inhibitor, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide likely increases the concentration of cyclic AMP in cells by preventing its breakdown . This can lead to a variety of effects, depending on the specific cell type and the signaling pathways involved.
Biochemical Pathways
The increase in cyclic AMP levels can affect multiple biochemical pathways. For instance, in platelets and smooth muscle cells, elevated cyclic AMP can inhibit platelet aggregation and induce vasodilation, respectively . These effects are part of the reason why Cilostazol and related compounds can have antithrombotic and vasodilatory properties .
Result of Action
The molecular and cellular effects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific targets and mode of action. If it acts similarly to Cilostazol, it could potentially have antithrombotic, vasodilatory, and cardioprotective effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, one related compound is recommended to be stored in a dark place, sealed, and at a temperature between 2-8°C . .
Propriétés
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-13-22-18-11-10-17(14-16(18)9-12-19(22)23)21-20(24)15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHENTWCBTQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)
![2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2817319.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2817321.png)
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/no-structure.png)
![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2817326.png)

![N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2817330.png)

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2817333.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2817334.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)
